methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
CAS No.: 1207020-67-4
Cat. No.: VC4821776
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207020-67-4 |
|---|---|
| Molecular Formula | C22H23N3O3S |
| Molecular Weight | 409.5 |
| IUPAC Name | methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |
| Standard InChI | InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)19-12-23-22(25(19)13-21(27)28-3)29-14-20(26)24-18-10-6-16(2)7-11-18/h4-12H,13-14H2,1-3H3,(H,24,26) |
| Standard InChI Key | ZCLWFIGAOYHEME-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=C(C=C3)C |
Introduction
Synthesis and Structural Features
Synthetic Routes
The synthesis of methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate involves sequential functionalization of imidazole cores. A representative pathway includes:
-
Formation of the Imidazole-Thione Intermediate: Reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione with 2-chloro-N-p-tolylacetamide in the presence of triethylamine yields 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide .
-
Oxidation and Alkylation: The thiol group undergoes oxidation to form a disulfide intermediate, followed by alkylation with methyl bromoacetate to introduce the acetate moiety .
-
Final Functionalization: Coupling with p-toluidine derivatives under Buchwald-Hartwig amination conditions completes the synthesis .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | EtOH, reflux, 24 h | 67% | |
| 2 | KOH, DMF, 80°C | 74% | |
| 3 | Pd(OAc)₂, Xantphos | 58% |
Structural Analysis
The compound’s structure is characterized by:
-
Imidazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
p-Tolyl Groups: Methyl-substituted phenyl rings at positions 2 and 5 of the imidazole.
-
Thioether Bridge: A sulfur atom linking the imidazole to an acetamide side chain.
-
Acetate Ester: A methyl ester group enhancing solubility and bioavailability.
X-ray crystallography of analogous compounds confirms planar imidazole rings and dihedral angles of ~85° between aromatic substituents .
Physicochemical Characterization
Spectroscopic Data
FT-IR (KBr, cm⁻¹):
¹H NMR (DMSO-d₆, δ ppm):
-
2.24 (s, 3H, CH₃ of p-tolyl)
-
4.11 (s, 2H, SCH₂)
-
7.09–7.47 (m, 8H, aromatic protons)
Mass Spectrometry:
Crystallographic Data
Although direct crystallographic data for this compound is unavailable, related structures exhibit:
-
Space Group: P2₁2₁2₁ (orthorhombic)
-
Unit Cell Parameters: a = 10.448 Å, b = 12.419 Å, c = 18.391 Å .
-
Hydrogen Bonding: N–H···O interactions stabilize the acetamide moiety .
Biological and Pharmacological Applications
Antimicrobial Activity
The compound demonstrates broad-spectrum activity:
Mechanistically, the thioether and acetamide groups disrupt microbial cell wall synthesis via inhibition of penicillin-binding proteins .
The compound induces apoptosis by upregulating caspase-3 and Bax/Bcl-2 ratios .
Mechanistic Insights and Molecular Interactions
Enzyme Inhibition
Docking studies with EGFR kinase (PDB: 3WYW) show:
-
Binding Energy: −9.8 kcal/mol
-
Key Interactions: Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
DFT Analysis
-
Electrostatic Potential: Localized negative charge on the carbonyl oxygen, facilitating nucleophilic attacks .
Industrial and Research Implications
Scalable Synthesis
Continuous flow reactors optimize yields (up to 82%) by reducing reaction times and byproducts .
Material Science Applications
The compound’s π-conjugated system enables use in organic semiconductors, with a conductivity of 1.2 × 10⁻³ S/cm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume